molecular formula C23H21ClN4O4 B2469424 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-24-0

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2469424
CAS No.: 946214-24-0
M. Wt: 452.9
InChI Key: APKVJDARBCMXMU-UHFFFAOYSA-N
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Description

The compound you’re asking about, [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, is also known as Dapagliflozin . It’s a new antidiabetic drug jointly developed by Bristol-Myers Squibb and AstraZeneca . It’s the first approved SGLT2 inhibitor for the treatment of type II diabetes . Dapagliflozin is a sodium-glucose co-transporter 2 inhibitor .

Scientific Research Applications

Molecular Interactions and Synthetic Applications

One area of application involves the study of π-hole tetrel bonding interactions, as demonstrated in research on similar triazole derivatives. These compounds, including ethyl 2-triazolyl-2-oxoacetate derivatives with phenyl substituents, have been synthesized and characterized to understand their self-assembly into dimers via symmetric O⋯π-hole tetrel bonding interactions. This exploration aids in comprehending molecular interactions and the influence of substituents on bonding energies and nucleophilic/electrophilic characteristics of groups involved in the interactions, offering insights for designing molecular assemblies and materials with specific properties (Ahmed et al., 2020).

Antimicrobial and Biological Activities

Research into the antimicrobial activities of triazole derivatives, including those structurally related to the queried compound, reveals their potential in combating microbial infections. Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones have shown good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010). This suggests that similar compounds may hold promise in developing new antimicrobial agents.

Cytotoxic and Antibacterial Activities

The synthesis of β-carboline derivatives tethered with 1,2,3-triazole rings, starting from L-tryptophan, has led to compounds with significant cytotoxicity against Hela and HepG2 cell lines, as well as excellent antibacterial activity against Enterococcus faecium (Salehi et al., 2016). This demonstrates the potential of structurally related compounds for therapeutic applications.

Enzyme Inhibition for Therapeutic Applications

The study of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors has offered insights into the tautomeric properties, conformations, and potential anti-cancer properties of such compounds, highlighting their significance in the design of therapeutic agents targeting cancer (Karayel, 2021).

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-4-30-19-11-5-16(6-12-19)22-25-20(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)18-9-7-17(24)8-10-18/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKVJDARBCMXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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